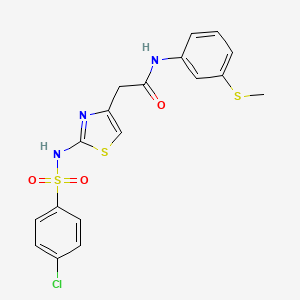
2-(2-(4-氯苯磺酰胺)噻唑-4-基)-N-(3-(甲硫基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action is not fully understood. However, it has been found to have several biochemical and physiological effects that make it a promising candidate for future research.
科学研究应用
抗菌应用
多项研究已证明磺酰胺衍生物的抗菌功效。例如,Darwish 等人(2014 年)合成了带有磺酰胺部分的新型噻唑、吡啶酮、吡唑、色满烯和腙衍生物。这些化合物显示出有希望的抗菌和抗真菌活性,突出了它们作为抗菌剂的潜力 (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。此外,Abbas 等人(2022 年)专注于合成带有噻唑环的新型磺酰胺衍生物,并对其抗菌性能进行了测试。研究发现,在硫代半碳腙和磺酰胺化合物 2f 的 N-4 处加入苯基对大多数筛选的革兰氏阳性菌的影响不大 (Abbas, Abd El-Aziz, Awad, & Mohamed, 2022)。
抗惊厥应用
Farag 等人(2012 年)探索了含有磺酰胺噻唑部分的杂环化合物的合成,用于抗惊厥活性。六种化合物表现出对匹罗毒素诱发的惊厥的保护作用,其中一种化合物显示出显着效果 (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012)。
抗癌应用
Ghorab 等人(2015 年)对新型磺酰胺衍生物的研究显示出对乳腺癌和结肠癌细胞系的细胞毒活性,其中一种化合物显示出与参考药物 5-氟尿嘧啶相当的有效活性 (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015)。这强调了磺酰胺衍生物在癌症治疗策略中的潜力。
酶抑制应用
Carta 等人(2017 年)研究了一系列磺酰胺对碳酸酐酶的抑制作用,碳酸酐酶是与多种疾病有关的酶。他们发现了低纳摩尔的抑制值,表明这些化合物作为治疗剂的潜力 (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017)。
属性
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c1-26-15-4-2-3-13(9-15)20-17(23)10-14-11-27-18(21-14)22-28(24,25)16-7-5-12(19)6-8-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYJQSBESDAZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2653394.png)
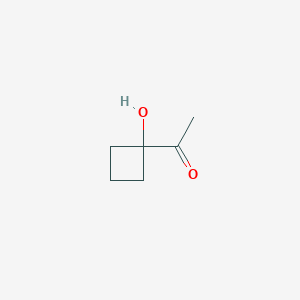
![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)
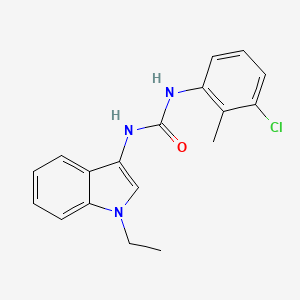
![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)
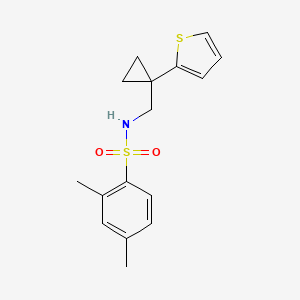
![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)
![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)
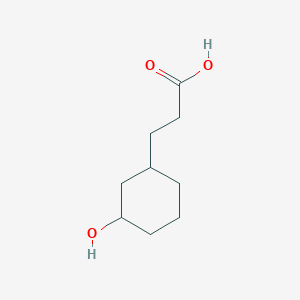
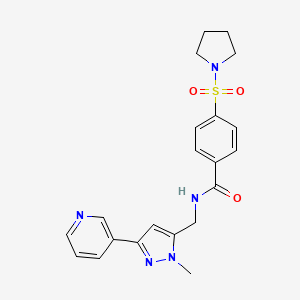
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2653412.png)
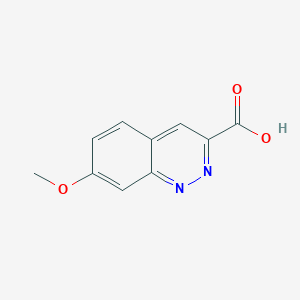

![[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile](/img/structure/B2653416.png)